PERFLUOROPOLYETHER DIACYL FLUORIDE (N=2) 98
Description
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F NMR spectrum of this compound exhibits distinct signals:
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands include:
Raman Spectroscopy
Raman spectra complement FTIR data, highlighting:
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹⁹F NMR | -70 to -20 ppm | Acyl fluoride termini |
| FTIR | 1869 cm⁻¹ | C=O stretch |
| Raman | 735 cm⁻¹ | C-F symmetric stretch |
This spectroscopic profile serves as a definitive fingerprint for quality control and structural validation.
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F14O5/c9-1(23)3(11,12)25-5(15,16)7(19,20)27-8(21,22)6(17,18)26-4(13,14)2(10)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKRSHBLGKAAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(OC(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548881 | |
| Record name | 2,2'-{Oxybis[(1,1,2,2-tetrafluoroethane-2,1-diyl)oxy]}bis(difluoroacetyl fluoride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24689-56-3 | |
| Record name | 2,2'-{Oxybis[(1,1,2,2-tetrafluoroethane-2,1-diyl)oxy]}bis(difluoroacetyl fluoride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Functionalization of PFPAE Chains
Methodology :
Perfluoropolyalkylether (PFPAE) diacyl fluorides are synthesized by reacting PFPAE diacyl fluoride precursors with vinyl ethers or epoxides. A representative procedure involves:
- Reactants : PFPAE diacyl fluoride (M = 4,450 g/mol), triethylamine (2.5 equiv.), DMAP (6 wt.%), and ethylene glycol vinyl ether (5 equiv.)
- Conditions : Reaction in dry dichloromethane (DCM)/perfluorobenzene (PFB) at 0°C for 30 min, followed by 24 h at room temperature.
- Yield : 18% for ethylene glycol vinyl ether functionalization.
Characterization :
1H-NMR (benzene-d):
Fluorination of Hydrocarbon Esters (PERFECT Method)
Methodology :
The perfluorination of esterified compounds followed by thermolysis (PERFECT) avoids explosive vapor-phase reactions:
- Reactants : Partially fluorinated esters (e.g., perfluoro(2-propoxypropionyl) fluoride)
- Conditions : Liquid-phase fluorination with fluorine gas, followed by thermolysis to yield perfluorinated diacyl fluorides.
- Advantages : Improved solubility and safety compared to direct fluorination.
Reaction with Perfluoroolefins
Methodology :
Perfluoropolyether diacyl fluorides react with perfluoroolefins (e.g., hexafluoropropene) in the presence of anhydrous fluoride sources:
- Reactants : PFPAE diacyl fluoride, hexafluoropropene (HFP), potassium fluoride (KF), diglyme solvent.
- Conditions : 75°C under autogenous pressure for 24 h.
- Purification : Distillation to isolate diketone products (boiling range: 174–199°C).
Key Data :
Decomposition of PFPE Polyperoxides
Methodology :
Perfluoropolyether (PFPE) polyperoxides, derived from tetrafluoroethylene photooxidation, are reduced to diacyl fluorides:
- Reactants : PFPE polyperoxides, hydrogen gas, noble metal catalysts (Pt/Pd).
- Conditions : Thermal or photochemical reduction.
- Outcome : Random distribution of difluoromethyleneoxy and tetrafluoroethyleneoxy moieties.
Comparative Analysis of Methods
NMR Spectral Data Summary
| Proton Environment | Chemical Shift (δ) | Splitting |
|---|---|---|
| -OCCHH 2 | 6.66–6.65 | dd (J = 14.4–14.1 Hz) |
| -C(O)OCH2CH2- | 4.67–4.81 | s or d |
| -OCH=CH2 | 4.35–4.40 | d (J = 17.3 Hz) |
Chemical Reactions Analysis
Types of Reactions
Perfluoropolyether diacyl fluoride (N=2) 98 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the diacyl fluoride groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluoropolyether derivatives.
Scientific Research Applications
Perfluoropolyether diacyl fluoride (N=2) 98 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorinated polymers and other fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants due to its excellent chemical stability and low surface energy
Mechanism of Action
The mechanism of action of perfluoropolyether diacyl fluoride (N=2) 98 involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with various biological and chemical systems, often through hydrophobic interactions and hydrogen bonding. These interactions can influence the behavior of the compound in different environments, making it useful in a variety of applications .
Comparison with Similar Compounds
Research Findings and Environmental Considerations
- Synthesis Efficiency : Chemical reduction (e.g., HI) achieves >90% conversion of P-PFPEs to DAF-PFPEs, outperforming thermal methods (40–60%) .
- Environmental Impact : Long-chain PFPEs like DAF-PFPEs are under scrutiny for persistence, though short-chain alternatives are being developed .
- Market Trends : The PFPE market is projected to exceed $1.1 billion by 2032, driven by aerospace and electronics sectors .
Biological Activity
Perfluoropolyether diacyl fluoride (N=2) 98 is a specialized compound within the class of perfluorinated compounds, characterized by its unique chemical structure and properties. This article delves into its biological activity, safety profile, and potential applications, drawing on diverse research findings and case studies.
Chemical Structure and Properties
This compound is a fluorinated polymer that exhibits significant stability and resistance to degradation. Its structure typically includes multiple perfluorinated ether linkages, which contribute to its unique physicochemical properties, such as low surface tension and high thermal stability. These characteristics make it suitable for various applications, including pharmaceuticals and industrial uses.
Biological Activity
Enzymatic Interactions:
Fluorinated compounds like perfluoropolyether diacyl fluoride can interact with biological systems in complex ways. Fluoride ions have been shown to act as inhibitors or activators of various enzymes, influencing metabolic pathways in living organisms. For example, fluoride can inhibit enolase and ATPase enzymes, affecting glucose transport in bacterial cells . This inhibition can lead to antibacterial effects, making fluorinated compounds valuable in medical applications.
Toxicity and Safety:
While fluoride has beneficial effects at low concentrations, it can be toxic at higher doses. Studies indicate that acute poisoning can result from doses as low as 5 mg/kg body weight, leading to hypocalcemia and other metabolic disturbances . The toxicity mechanism often involves the formation of insoluble calcium fluoride in the body, which disrupts calcium homeostasis.
Case Studies:
-
Transdermal Drug Delivery:
Research has demonstrated that incorporating perfluoropolyether into topical formulations significantly enhances the transdermal absorption of active pharmaceutical ingredients. For instance, formulations containing 3% perfluoropolyether showed an increase in skin permeation of anti-inflammatory agents by up to 20 times compared to controls . -
Antibacterial Effects:
A study highlighted the antibacterial properties of fluorinated compounds against various pathogens. The presence of fluoride ions was linked to reduced bacterial growth due to enzyme inhibition . This property is particularly relevant in developing dental treatments aimed at preventing caries.
Research Findings
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing PERFLUOROPOLYETHER DIACYL FLUORIDE (N=2) 98, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of polyether precursors via reaction with electrophiles (e.g., SOF₂) in the presence of metal fluorides (e.g., KF) as catalysts. Key parameters include reaction temperature (optimized at 50–80°C), solvent polarity (aprotic solvents like hexafluorobenzene), and stoichiometric control to avoid side reactions. Post-synthesis purification via fractional distillation under reduced pressure is critical to achieve 98% purity. Characterization requires ¹⁹F NMR to confirm fluorination efficiency and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹⁹F NMR : To identify fluorinated moieties and assess fluorination completeness (δ -70 to -120 ppm for CF₂/CF₃ groups).
- FT-IR : Confirm acyl fluoride bonds (C=O stretch at ~1850 cm⁻¹) and ether linkages (C-O-C at ~1150 cm⁻¹).
- GC-MS : Detect low-molecular-weight impurities (e.g., unreacted precursors).
- Elemental Analysis : Validate stoichiometric ratios of F, C, and O. Cross-validate results with NIST reference spectra for fluorinated compounds .
Q. What are the stability profiles of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to assess decomposition thresholds.
- Hydrolytic Stability : Expose samples to controlled humidity (e.g., 40–80% RH) and monitor hydrolysis via pH changes or fluoride ion-selective electrodes.
- Photostability : UV-Vis exposure (254–365 nm) to evaluate photolytic degradation. Compare degradation products with PFAS analogs (e.g., PFOA/PFOS) using LC-MS/MS .
Advanced Research Questions
Q. How do competing reaction pathways during synthesis impact the formation of undesired byproducts in this compound?
- Methodological Answer : Employ kinetic and mechanistic studies:
- In-situ FT-IR/Raman Spectroscopy : Track intermediate species (e.g., acyl fluoride intermediates).
- Computational Modeling : Use density functional theory (DFT) to model transition states and identify dominant pathways (e.g., nucleophilic vs. electrophilic fluorination).
- Isolation of Byproducts : Use preparative chromatography to isolate minor components and characterize via high-resolution MS. Compare with PFAS databases (e.g., EPA CompTox) to identify toxicologically relevant impurities .
Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Optimize extraction and detection protocols:
- Sample Preparation : Use solid-phase extraction (SPE) with activated carbon or ion-exchange resins to isolate PFAS analogs.
- Matrix Effects : Mitigate using isotope-labeled internal standards (e.g., ¹³C-PFAS).
- Detection : LC-MS/MS with negative electrospray ionization (ESI) for high sensitivity (LOQ < 1 ppb). Cross-validate with PFAS-specific columns (e.g., C18 with perfluorinated packing) to resolve co-eluting compounds .
Q. How can researchers resolve contradictions in experimental data related to the compound’s reactivity or environmental persistence?
- Methodological Answer : Apply multivariate analysis and cross-disciplinary validation:
- Principal Component Analysis (PCA) : Identify trends in large datasets (e.g., degradation rates vs. pH/temperature).
- Interlaboratory Comparisons : Share samples with standardized protocols to assess reproducibility.
- Toxicological Cross-Referencing : Compare environmental half-lives with ATSDR/EPA toxicity profiles to prioritize high-risk degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
